1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
Description
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a benzhydryl (diphenylmethyl) group, two methyl groups at the 2-position, and a nitrile (-CN) group at the 3-position. The nitrile group introduces electron-withdrawing properties, making it a versatile intermediate in medicinal chemistry and catalysis. Its synthesis typically involves functionalization of azetidine precursors, as evidenced by the conversion of (1-benzhydrylazetidin-3-yl)carboxylic acid derivatives . The compound is cataloged under CAS 36476-86-5 and is commercially available for research use .
Structure
3D Structure
Properties
Molecular Formula |
C19H20N2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile |
InChI |
InChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3 |
InChI Key |
KWWBOBFOZASMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Preparation Methods
Azetidine-2-carbonitrile Core Formation
A key step is the preparation of azetidine-2-carbonitriles, which serve as precursors for further functionalization. According to a 2021 study published in RSC Advances, azetidine-2-carbonitriles can be synthesized starting from γ-butyrolactone via bromination and subsequent nucleophilic substitution steps:
- Step 1: γ-Butyrolactone is treated with phosphorus tribromide (PBr3) and bromine (Br2) at 100 °C to form a dibromo intermediate.
- Step 2: The intermediate is reacted with methanol at room temperature to form a bromomethyl ester.
- Step 3: Treatment with aqueous ammonia converts the ester to an amide.
- Step 4: Dehydration of the amide using trifluoroacetic anhydride and pyridine in 1,4-dioxane yields the nitrile functionality, producing azetidine-2-carbonitriles with high yields (up to 94%).
This sequence is summarized in the following table:
| Step | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| 1 | PBr3, Br2, 100 °C | Dibromo intermediate | - |
| 2 | MeOH, room temperature | Bromomethyl ester | - |
| 3 | Aqueous NH3, room temperature | Amide | 60-71 |
| 4 | (CF3CO)2O, pyridine, 1,4-dioxane, 10 °C to rt | Azetidine-2-carbonitrile | 90-94 |
N-Benzhydryl Substitution
The benzhydryl group is introduced via N-alkylation of the azetidine nitrogen. This is typically achieved by reacting the azetidine-2-carbonitrile intermediate with benzhydryl bromide (BnBr) in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA):
- Using LiHMDS at 0 °C with 2.6 equivalents of benzhydryl bromide gave a moderate yield (14%) of the N-benzhydryl azetidine derivative as a single diastereomer.
- Attempts with LDA and lower equivalents of benzhydryl bromide resulted in no product formation, indicating the importance of base choice and reagent stoichiometry for successful N-alkylation.
Alternative Synthetic Routes via Michael Addition and Lewis Acid Catalysis
A patent (WO2017097224A1) describes an alternative approach involving:
- Reaction of an azetidine derivative (compound c) with an acrylonitrile compound in the presence of bases such as DBU, DMAP, potassium carbonate, or triethylamine at 0 °C to room temperature for 18-24 hours.
- Subsequent Lewis acid catalysis (e.g., lithium tetrafluoroborate) at room temperature to 100 °C to form the azetidine carbonitrile structure.
- Optional acid catalysis (e.g., trifluoroacetic acid or boron trifluoride etherate) followed by base treatment to finalize the nitrile formation.
- N-benzhydryl substitution can be introduced via palladium-catalyzed cross-coupling reactions with borate compounds under inert atmosphere.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Bromination and Amidation Sequence | PBr3, Br2, MeOH, NH3, (CF3CO)2O, pyridine | High yield of azetidine-2-carbonitriles; well-studied | Moderate yield in N-benzhydryl alkylation step |
| N-Benzhydryl Alkylation | LiHMDS or LDA, benzhydryl bromide, 0 °C | Selective N-substitution | Low to moderate yields; sensitive to base choice |
| Diastereoselective α-Alkylation | LDA, alkyl halides | Stereoselective 2,2-dimethyl substitution | Requires careful control of stereochemistry |
| Michael Addition + Lewis Acid Catalysis | Acrylonitrile, DBU/DMAP/K2CO3, LiBF4, Pd catalysts | Versatile, allows multiple substitutions | Multi-step, requires catalyst handling |
Research Findings and Notes
- The dehydration of amides to nitriles using trifluoroacetic anhydride and pyridine is highly efficient and yields optically active azetidine-2-carbonitriles with high stereochemical purity.
- N-Benzhydryl substitution is challenging due to possible epimerization and decomposition; LiHMDS is preferred over LDA for better selectivity.
- The use of Lewis acid catalysis in the Michael addition step provides a mild and effective route to azetidine carbonitriles, enabling further functionalization.
- Diastereoselective α-alkylation allows for the introduction of 2,2-dimethyl groups with control over stereochemistry, which is critical for biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The nitrile group undergoes nucleophilic substitution under specific conditions:
-
Reagents : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, THF).
-
Conditions : Elevated temperatures (80–120°C) with catalytic bases (e.g., K₂CO₃).
-
Products : Substituted amides or thioamides via intermediate nitrile activation.
Example Reaction :
This reaction is analogous to nitrile transformations observed in chloroquinoline-3-carbonitriles , where nucleophilic attack occurs at the electrophilic carbon of the cyano group.
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Reagents : HCl or H₂SO₄ in aqueous ethanol.
-
Products : Amino alcohols or diamines via cleavage of the C–N bond.
-
-
Base-Induced Ring Expansion :
Key Study :
Synthetic routes for azetidines emphasize temperature control (20–250°C) and solvent selection (e.g., THF, toluene) to optimize yields. Ring-opening reactions are monitored via NMR spectroscopy, confirming structural changes.
Cross-Coupling Reactions
The benzhydryl group and nitrile enable participation in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | Biaryl derivatives |
| Stille Coupling | Pd₂(dba)₃ | CsF, THF, reflux | Vinyl/aryl-substituted azetidines |
Mechanistic Insight :
The nitrile group stabilizes intermediates via coordination to palladium, enhancing reaction efficiency .
Cycloaddition Reactions
The azetidine ring participates in [2+2] and [3+2] cycloadditions:
-
[2+2] with Alkenes :
-
Forms bicyclic β-lactams under UV light.
-
-
[3+2] with Nitrones :
-
Generates spirocyclic isoxazolidines in refluxing acetonitrile.
-
Research Findings :
Cycloaddition regioselectivity is influenced by steric effects from the benzhydryl group, favoring endo-transition states .
Reductive Transformations
The nitrile group is reduced to primary amines or aldehydes:
-
Catalytic Hydrogenation :
-
H₂ (1–3 atm), Raney Ni, EtOH, 50°C → 1-Benzhydryl-2,2-dimethylazetidine-3-amine.
-
-
Partial Reduction :
-
DIBAL-H, toluene, −78°C → Aldehyde intermediate.
-
Application Note :
Reduced derivatives show enhanced bioactivity in HDAC inhibition studies , though direct pharmacological data for this compound remains unpublished.
Thermal Decomposition
At temperatures >200°C, the compound undergoes retro-aza-Claisen rearrangement:
-
Products : Benzhydryl isocyanates and dimethylketene.
-
Mechanism : Cleavage of the azetidine C–N bond followed by CO migration.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines. For example, studies involving histone deacetylase (HDAC) inhibitors have demonstrated that compounds with similar structures can inhibit tumor growth and metastasis effectively .
Case Study:
In vitro assays using breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain analogs of this compound possess anti-migratory and anti-invasive properties. These findings suggest potential for further development as therapeutic agents in cancer treatment .
Neurological Disorders
The compound has also been explored for its neuroprotective effects. Research indicates that it may play a role in modulating pathways involved in neurodegenerative diseases, potentially offering new avenues for treatment .
Drug Development
The compound's structural features make it a suitable candidate for drug development. Its ability to cross biological membranes suggests potential for oral bioavailability, an essential factor in pharmacokinetics .
Comparative Analysis of Related Compounds
| Compound Name | Main Application | Key Findings |
|---|---|---|
| This compound | Anticancer agent | Exhibits significant anti-tumor activity in vitro |
| N-benzhydryl piperazine | HDAC inhibition | Potent anti-cancer effects with selective inhibition |
| Benzimidazole derivatives | Broad-spectrum medicinal uses | Effective against various diseases including cancer |
Mechanism of Action
The mechanism of action of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile and related compounds:
Key Observations:
- Azetidine vs. Piperidine Rings : The azetidine ring in the target compound confers higher ring strain compared to six-membered piperidine derivatives (e.g., 1-Benzylpiperidine-4-carbonitrile). This strain may enhance reactivity in ring-opening or functionalization reactions .
- Nitrile Positioning : Unlike the nitrile group in thiazolo-pyrimidine derivatives (e.g., compound 11b in ), which is conjugated with aromatic systems, the nitrile in the target compound is directly attached to the azetidine ring, limiting resonance effects but favoring nucleophilic additions .
- Benzhydryl vs.
Physicochemical and Spectroscopic Properties
- IR/NMR Data :
- Thermal Stability : Derivatives like 1-Benzhydrylazetidin-3-amine hydrochloride decompose above 200°C, suggesting comparable stability for the target compound .
Biological Activity
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.
Synthesis and Properties
This compound can be synthesized through various organic reactions, primarily involving azetidine derivatives and benzhydryl groups. The general synthetic route includes:
- Formation of the Azetidine Ring : Typically involves cyclization reactions of suitable precursors.
- Introduction of the Benzhydryl Group : Achieved via nucleophilic substitution or coupling reactions.
- Carbonitrile Functionality : Added through cyanation of the azetidine derivative.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | [B12935340] |
| Molecular Formula | C18H22N2 |
| Molecular Weight | 270.38 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest.
Antimicrobial Properties
The compound has also shown promise in antimicrobial studies:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains ranged from 8 to 32 µg/mL, indicating moderate antibacterial activity.
The biological activity of this compound is attributed to its interaction with several molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It appears to modulate receptor activity related to apoptosis and cell survival pathways.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers evaluated the effects of this compound on MDA-MB-231 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Study 2: Antibacterial Activity
Another investigation focused on the antimicrobial properties against E. coli. The study revealed that at a concentration of 16 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for development as an antimicrobial agent.
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | IC50/ MIC Values (µg/mL) |
|---|---|---|---|
| This compound | Yes | Moderate | IC50: 15 / MIC: 16 |
| Compound A (Similar Structure) | Yes | Weak | IC50: 20 / MIC: >64 |
| Compound B (Similar Structure) | No | Moderate | IC50: >64 / MIC: 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
